An In-depth Technical Guide to GSK3368715 (CAS Number 1365272-16-7): A Potent Type I Protein Arginine Methyltransferase Inhibitor
An In-depth Technical Guide to GSK3368715 (CAS Number 1365272-16-7): A Potent Type I Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including signal transduction, gene regulation, and DNA repair.[2] The dysregulation of PRMTs, particularly Type I enzymes, has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and preclinical and clinical evaluation of GSK3368715, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic modulation.
Chemical and Physicochemical Properties
GSK3368715 is a complex molecule with the formal chemical name N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine.[4] It is often utilized in its hydrochloride salt forms to improve its solubility and handling properties. The CAS number 1365272-16-7 corresponds to the free base of the molecule.
Table 1: Physicochemical Properties of GSK3368715 and its Hydrochloride Salts
| Property | Value | Source(s) |
| Chemical Formula (Free Base) | C20H38N4O2 | [4] |
| Molecular Weight (Free Base) | 366.54 g/mol | [4] |
| CAS Number (Free Base) | 1365272-16-7 | N/A |
| Formal Name (Monohydrochloride) | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride | [4] |
| Chemical Formula (Monohydrochloride) | C20H38N4O2 • HCl | [4] |
| Molecular Weight (Monohydrochloride) | 403.0 g/mol | [4] |
| CAS Number (Monohydrochloride) | 2227587-25-7 | [4] |
| Formal Name (Trihydrochloride) | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, trihydrochloride | [5] |
| Chemical Formula (Trihydrochloride) | C20H38N4O2 • 3HCl | [5] |
| Molecular Weight (Trihydrochloride) | 475.92 g/mol | [5] |
| CAS Number (Trihydrochloride) | 2227587-26-8 | [5] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| Solubility (Monohydrochloride) | DMSO: 40 mg/mL | [4] |
| Solubility (Trihydrochloride) | DMSO: 81 mg/mL (170.19 mM); Water: 81 mg/mL; Ethanol: 81 mg/mL | [5] |
| Storage and Stability | Store at -20°C for long-term stability (≥ 4 years for the monohydrochloride). | [4] |
Note on Solubility: The solubility of the trihydrochloride salt is significantly higher in various solvents compared to the monohydrochloride salt, which is an important consideration for in vitro and in vivo experimental design.[4][5] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions to avoid potential solubility issues due to moisture contamination.[5]
Biological Activity and Mechanism of Action
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6] This class of enzymes includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2] By inhibiting these enzymes, GSK3368715 blocks the transfer of a methyl group from SAM to arginine, leading to a global reduction in asymmetric dimethylarginine (aDMA) levels.[2]
Table 2: In Vitro Inhibitory Activity of GSK3368715
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 162 |
| PRMT4 | 38 |
| PRMT6 | 4.7 |
| PRMT8 | 39 |
Data sourced from Cayman Chemical product information sheet.[4]
GSK3368715 demonstrates high selectivity for Type I PRMTs over Type II (PRMT5, PRMT7) and Type III (PRMT9) enzymes, with IC50 values for the latter being in the micromolar range.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The inhibition of Type I PRMTs by GSK3368715 has been shown to induce anti-proliferative and cytotoxic effects in a variety of cancer cell lines.[6] Notably, its anti-tumor activity is enhanced in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits PRMT5, a Type II PRMT. The dual inhibition of both Type I and Type II PRMTs through this synthetic lethal interaction results in synergistic anti-tumor effects.[7]
Caption: Mechanism of GSK3368715 action on Type I PRMTs.
Preclinical and Clinical Overview
In Vitro Studies
GSK3368715 has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines.[6] For instance, it inhibits the growth of patient-derived diffuse large B cell lymphoma (DLBCL) cells at a concentration of 5 µM.[4]
In Vivo Studies
In various mouse xenograft models, orally administered GSK3368715 has shown significant anti-tumor efficacy.[4] It has been reported to reduce tumor volume in models of DLBCL, pancreatic adenosarcoma, renal carcinoma, and breast cancer at doses ranging from 9.375 to 300 mg/kg.[4]
Clinical Trials
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[2] The study revealed that the maximum plasma concentration was reached within one hour of oral dosing. However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[2] Dose-limiting toxicities were observed at the 200 mg dose.[2]
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of GSK3368715. These are intended as a guide and may require optimization for specific experimental conditions.
Type I PRMT Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine to a substrate by a Type I PRMT enzyme.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
[3H]-S-adenosyl-L-methionine
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
GSK3368715 (or other inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 substrate.
-
Add varying concentrations of GSK3368715 or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper discs.
-
Wash the filter discs extensively with a wash buffer (e.g., 5% TCA) to remove unincorporated [3H]-SAM.
-
Dry the filter discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.
Caption: Workflow for a radiometric PRMT inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK3368715
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or vehicle control for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a cell proliferation MTT assay.
Conclusion
GSK3368715 is a valuable research tool for investigating the role of Type I PRMTs in health and disease. Its high potency and selectivity make it a suitable probe for elucidating the biological consequences of inhibiting this class of enzymes. While its clinical development was halted, the preclinical data and the insights gained from the Phase 1 trial provide a strong foundation for the continued exploration of PRMT inhibitors in oncology. The synthetic lethal interaction with MTAP-deficient cancers highlights a promising avenue for patient stratification and targeted therapy. Further research into the physicochemical and pharmacological properties of GSK3368715 and related compounds will be instrumental in advancing the development of novel epigenetic therapies.
References
-
Protheragen. LogP/LogD/Pka Analysis. [Link]
-
Crystal Pharmatech Co., Ltd. pKa/LogP/LogD Measurements. [Link]
-
Journal of Cheminformatics. A confidence predictor for logD using conformal regression and a support-vector machine. [Link]
-
Innovacos. Formulation Guide. [Link]
-
eScholarship.org. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]
-
National Cancer Institute. Definition of PRMT1 inhibitor GSK3368715. [Link]
-
ChemRxiv. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]
-
El-Khoueiry, A.B., et al. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Br J Cancer129 , 309–317 (2023). [Link]
-
Fedoriw, A., et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell36 , 100-114.e25 (2019). [Link]
-
Lee, Y.H., et al. Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Res Treat45 , 161-3 (2013). [Link]
-
ResearchGate. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
- Google P
- Google Patents. Fragrance compositions containing 2-cyclohexyl-1,1-dimethyl ethanol esters.
- Google Patents. Peptoid-based inhibitors of the protein arginine methyltransferase (PRMT) family.
-
ScienceDirect. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. [Link]
-
PubMed. Preparation and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. [Link]
- Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
